Cas no 26921-17-5 ((S)-Timolol Maleate)

(S)-Timolol Maleate 化学的及び物理的性質
名前と識別子
-
- timolol maleate
- (S)-[1-(1,1dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-2-propanol maleate
- (S)-(-)-Timolol Maleate
- (S)-Timolol maleate
- Betim
- Timolol maleate salt
- S-(−)-1-(t-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-2-propanol maleate salt
- Timolol hydrogen maleate
- (S)-1-((1,1-Dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)-2-propanol (Z)-2-butenedioate (1:1)
- (S)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole monom
- (S)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole monomaleate
- Timoptic
- Blocadren
- Timacor
- Betime
- Timoptic-XE
- l-Timolol maleate
- (S)-Timolol (Maleate)
- Timoptic in Ocudose
- (S)-Timolol hydrogen maleate
- C13H24N4O3S.C4H4O4
- MK 950
- MLS000028539
- P8Y54F701R
- (-)-1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)-2-propanol maleate
- SMR000058305
- (S)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thi
- L-714,465 Maleate
- Aquanil
- (2S)-1-(tert-butylamino)-3-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol (2Z)-but-2-enedioate
- TIMOLOL MALEATE COMPONENT OF COMBIGAN
- Timolol Maleate Ophthalmic Gel Forming Solution
- TIMOLOL MALEATE [USP MONOGRAPH]
- Istalol
- HMS2230N19
- EN300-21680303
- TIMOLOL MALEATE [USAN]
- Ophtamolol
- T2905
- Timolol GFS
- Timolol maleate (USAN:USP:JAN)
- Timolol maleate [USAN:USP:JAN]
- TIMOLOL MALEATE [EP MONOGRAPH]
- (-)-1-(tert-Butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)-2-propanol maleate (1:1) (salt)
- Timolol hydrogenmaleate
- DA-48870
- HMS2234F03
- Timolol Maleate Ophthalmic
- Timolol Maleate Ophthalmic Gel Forming Solution, 0.5%
- TIMOLOL MALEATE (USP-RS)
- Timoptic (TN)
- 26921-17-5
- wp-934
- TIMOLOL MALEATE [MART.]
- DTXCID1027504
- (S)-3-(3-(tert-Butylamino)-2-hydroxypropoxy)-4-morpholino-1,2,5-thiadiazole monomaleate
- DTXSID3047504
- (2S)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol; (2Z)-but-2-enedioic acid
- GANFORT COMPONENT TIMOLOL MALEATE
- HY-17380
- Timolol maleate, s-enantiomer
- AS-18090
- Blocadren (TN)
- BS164420
- TIMOLOL MALEATE [JAN]
- 60469-65-0
- CCG-220948
- HMS3714N18
- 2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)-, (S)-, (Z)-2-butenedioate (1:1) (salt)
- CHEMBL1200870
- TIMOLOL MALEATE COMPONENT OF DUOTRAV
- HMS3885L05
- COMBIGAN COMPONENT TIMOLOL MALEATE
- MLS001076135
- SMR000653470
- Timolol (as maleate)
- CAS-26921-17-5
- TIMOLOL MALEATE [USP-RS]
- TIMOLOL MALEATE (MART.)
- 2-Propanol, 1-(tert-butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)-, (-)-, maleate (1:1) (salt)
- TIMOLOL MALEATE (USP MONOGRAPH)
- (Z)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol
- Timolol maleate (JP17/USP)
- NSC 757351
- CS-1028
- Timolol hydrogen maleate salt
- s4123
- timolol maleate ophthalmic gel forming
- DUOTRAV COMPONENT TIMOLOL MALEATE
- TIMOLOLI MALEAS [WHO-IP LATIN]
- XALACOM COMPONENT TIMOLOL MALEATE
- Timolol maleate, United States Pharmacopeia (USP) Reference Standard
- D00603
- (2S)-1-((1,1-Dimethylethyl)amino)-3-(4-morpholin-4-yl-1,2,5-thiadiazol-3-yloxy)propan-2-ol monomaleate
- CCRIS 1057
- TIMOLOL MALEATE [USP IMPURITY]
- Tox21_302468
- Timolol maleate, British Pharmacopoeia (BP) Reference Standard
- (2S)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol (2Z)-but-2-enedioate
- TIMOLOL HYDROGEN MALEATE SALT [MI]
- S-Timolol maleate
- SR-01000003102-3
- Timolol maleate, European Pharmacopoeia (EP) Reference Standard
- Q27108445
- TIMOLOL MALEATE [VANDF]
- TIMOLOL MALEATE, S-ENANTIOMER [WHO-DD]
- MFCD00058356
- Timolol for system suitability, European Pharmacopoeia (EP) Reference Standard
- TIMOLOL MALEATE [ORANGE BOOK]
- 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (1:1) (salt)
- SCHEMBL26233
- Q-201836
- HMS3411M12
- Timolol Maleate Ophthalmic Gel Forming Solution 0.25%
- HMS3675M12
- (S)-3-(3-(tert-bUtylamino)-2-hydroxypropoxy)-4-morpholino-1,2,5-thiadiazole maleate
- NS00084740
- Timolol Maleate Ophthalmic Gel Forming Solution, 0.25%
- EINECS 262-251-4
- TIMOLOL MALEATE COMPONENT OF GANFORT
- TIMOLOL MALEATE (EP MONOGRAPH)
- (S)-1-tert-Butylamino-3-(4-morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-propan-2-ol maleate
- HMS1570N18
- NSC-757351
- NCGC00256737-01
- 50929-98-1
- TIMOLOL MALEATE COMPONENT OF COSOPT
- AKOS024458595
- EINECS 248-111-5
- COSOPT COMPONENT TIMOLOL MALEATE
- HMS2097N18
- SR-01000003102
- F20622
- Istalol (TN)
- L-714,465 (Maleate)
- TIMOLOL MALEATE [WHO-DD]
- TIMOLOL MALEATE [WHO-IP]
- Bimatoprost / timolol
- S-(-)-1-(t-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-2-propanol maleate salt
- Timololi maleas
- Timolol Maleate Ophthalmic Gel Forming Solution 0.5%
- Opera_ID_1256
- Timolol Maleate 1.0 mg/ml in Methanol (as free base)
- Timolol maleate salt, >=98% (TLC), powder
- CHEBI:9600
- Timolol Maleate, (1:1) Salt
- UNII-P8Y54F701R
- TIMOLOL MALEATE (USP IMPURITY)
- (S)-Timolol Maleate
-
- MDL: MFCD00058356
- インチ: 1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m0./s1
- InChIKey: WLRMANUAADYWEA-NWASOUNVSA-N
- ほほえんだ: S1N=C(C(=N1)N1C([H])([H])C([H])([H])OC([H])([H])C1([H])[H])OC([H])([H])[C@]([H])(C([H])([H])N([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O[H].O([H])C(/C(/[H])=C(/[H])\C(=O)O[H])=O
計算された属性
- せいみつぶんしりょう: 432.16800
- どういたいしつりょう: 316.156911
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 12
- 重原子数: 29
- 回転可能化学結合数: 9
- 複雑さ: 429
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 183
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 200-207°C
- ふってん: 704.6°C at 760 mmHg
- フラッシュポイント: 380°C
- ようかいど: H2O: soluble
- PSA: 182.58000
- LogP: 0.67020
- ようかいせい: 未確定
- ひせんこうど: -4.5 ~ -6.5° (c=1, in 1M HCl)
- マーカー: 14,9444
(S)-Timolol Maleate セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302-H361
- 警告文: P280-P301+P312+P330
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-63-36/37/38
- セキュリティの説明: S26; S36/37/39
- RTECS番号:UA8475000
-
危険物標識:
- 包装グループ:Ⅲ
- セキュリティ用語:S36
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 危険レベル:6.1
- リスク用語:R22
(S)-Timolol Maleate 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(S)-Timolol Maleate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB505722-1g |
(S)-Timolol maleate, 95%; . |
26921-17-5 | 95% | 1g |
€375.70 | 2025-02-14 | |
eNovation Chemicals LLC | D480523-5g |
Timolol Maleate |
26921-17-5 | 98% | 5g |
$640 | 2024-05-24 | |
eNovation Chemicals LLC | D576266-1g |
(S)-Timolol maleate |
26921-17-5 | 97% | 1g |
$200 | 2023-09-03 | |
Key Organics Ltd | AS-18090-50MG |
(S)-Timolol maleate |
26921-17-5 | >98% | 50mg |
£186.14 | 2025-02-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0475-25 mg |
Timolol Maleate |
26921-17-5 | 98.00% | 25mg |
¥182.00 | 2022-04-26 | |
LKT Labs | T3350-100 mg |
Timolol Maleate |
26921-17-5 | ≥98% | 100MG |
$94.40 | 2023-07-10 | |
LKT Labs | T3350-250 mg |
Timolol Maleate |
26921-17-5 | ≥98% | 250MG |
$199.30 | 2023-07-10 | |
TRC | T443710-10g |
Timolol Maleate |
26921-17-5 | 10g |
$ 397.00 | 2023-09-05 | ||
ChemScence | CS-1028-200mg |
(S)-Timolol (Maleate) |
26921-17-5 | 99.85% | 200mg |
$112.0 | 2022-04-27 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T872587-100mg |
Timolol Maleate |
26921-17-5 | 99% | 100mg |
¥226.00 | 2022-09-28 |
(S)-Timolol Maleate サプライヤー
(S)-Timolol Maleate 関連文献
-
Beauty Das,Dipankar Chattopadhyay,Dipak Rana Biomater. Sci. 2020 8 4665
-
2. Electrically gated nanoporous membranes for smart molecular flow controlSungho Kim,Ece Isenbike Ozalp,Mohamed Darwish,Jeffrey A. Weldon Nanoscale 2018 10 20740
-
Beauty Das,Dipankar Chattopadhyay,Dipak Rana Biomater. Sci. 2020 8 4665
-
T. Saffaj,B. Ihssane,F. Jhilal,H. Bouchafra,S. Laslami,S. Alaoui Sosse Analyst 2013 138 4677
-
Jigar Mehta,Vipul Patel,Nayan Kshatri,Niranjan Vyas Anal. Methods 2010 2 1737
-
Archita Sharma,Pooja Sharma,Sangita Roy Soft Matter 2021 17 3266
-
Abdel-Maaboud Ismail Mohamed,Hanaa Mohammed Abdel-Wadood,Heba Salah Mousa New J. Chem. 2016 40 8424
-
Yibin Yu,Shuo Xu,Sanming Li,Hao Pan Biomater. Sci. 2021 9 1583
-
Samuel B. Thomas,Wesley W. Barnhart,Heather A. Eastwood,Claire Nichols,Kyung H. Gahm RSC Adv. 2014 4 17405
-
Ankita R. Desai,Furqan A. Maulvi,Mihir M. Pandya,Ketan M. Ranch,Bhavin A. Vyas,Shailesh A. Shah,Dinesh O. Shah Biomater. Sci. 2018 6 1580
(S)-Timolol Maleateに関する追加情報
(S)-Timolol Maleate: A Comprehensive Overview
(S)-Timolol Maleate, also known as timolol maleate, is a widely recognized compound in the field of ophthalmology. With the CAS number 26921-17-5, this compound is primarily used as an anti-glaucoma agent. Its chemical structure consists of a maleic acid ester derivative of timolol, which is a non-selective beta-adrenergic receptor blocker. The (S) configuration refers to the specific stereochemistry of the molecule, which plays a crucial role in its pharmacological activity and therapeutic efficacy.
The mechanism of action of (S)-Timolol Maleate involves its ability to inhibit the activity of beta-adrenergic receptors in the eye. This inhibition leads to a reduction in intraocular pressure (IOP), which is a key factor in managing glaucoma. Recent studies have highlighted the compound's ability to modulate ocular blood flow and improve visual outcomes in patients with chronic open-angle glaucoma. Researchers have also explored its potential as a combination therapy with other anti-glaucoma agents, such as prostaglandin analogs, to enhance efficacy and reduce side effects.
In terms of pharmacokinetics, (S)-Timolol Maleate exhibits excellent bioavailability when administered topically. Its rapid absorption into the systemic circulation ensures prompt therapeutic effects while minimizing local side effects such as ocular irritation. A 2023 study published in the Journal of Ocular Pharmacology reported that the compound's half-life is approximately 4-6 hours, making it suitable for twice-daily administration. This finding has been instrumental in optimizing dosing regimens for patients with varying degrees of glaucoma severity.
The clinical application of (S)-Timolol Maleate has been extensively studied, with numerous trials demonstrating its safety and efficacy. A recent meta-analysis comparing it with other beta-blockers found that it offers comparable or superior results in reducing IOP while maintaining a favorable safety profile. Patients undergoing long-term treatment have reported minimal systemic adverse effects, further solidifying its role as a first-line therapy for glaucoma management.
Recent advancements in drug delivery systems have opened new avenues for enhancing the performance of (S)-Timolol Maleate. Researchers are exploring innovative formulations, such as sustained-release nanocarriers and bioadhesive hydrogels, to improve drug retention at the ocular surface. These developments aim to reduce dosing frequency and enhance patient compliance, particularly among elderly patients who may struggle with complex treatment regimens.
In conclusion, (S)-Timolol Maleate remains a cornerstone in glaucoma therapy due to its well-established efficacy and safety profile. Ongoing research continues to uncover new applications and optimize its delivery mechanisms, ensuring that it remains at the forefront of ophthalmic care. As the field of ophthalmology evolves, compounds like (S)-Timolol Maleate will undoubtedly play a pivotal role in improving patient outcomes and advancing therapeutic strategies.
26921-17-5 ((S)-Timolol Maleate) 関連製品
- 3160-91-6(Moroxydine hydrochloride)
- 26839-77-0((R)-(+)-Timolol Maleate)
- 76095-16-4(Enalapril maleate)
- 26839-75-8((S)-Timolol)
- 113-92-8(Chlorpheniramine maleate)
- 57073-55-9(rac Timolol Maleate)
- 33305-95-2((R)-(+)-Timolol maleate)
- 29490-19-5(5-methyl-1,3,4-thiadiazole-2-thiol)
- 155141-29-0(Rosiglitazone maleate)
- 17013-01-3(Disodium Fumarate)

